Methyl 2-amino-4-(thiophen-3-yl)butanoate
Description
Methyl 2-amino-4-(thiophen-3-yl)butanoate is a methyl ester derivative of 2-amino-4-(thiophen-3-yl)butanoic acid. Its structure features:
- Amino group (-NH₂) at position 2 of the butanoate backbone.
- Thiophen-3-yl substituent (a sulfur-containing aromatic heterocycle) at position 4.
- Ester group (-COOCH₃) at the terminal carboxyl position.
The compound’s structural uniqueness arises from the thiophene ring, which contributes distinct electronic properties due to sulfur’s lone pairs, and the amino group, which introduces nucleophilic reactivity. Potential applications may include medicinal chemistry (e.g., as a bioactive scaffold) or materials science, leveraging the thiophene moiety’s conjugation properties.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
methyl 2-amino-4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C9H13NO2S/c1-12-9(11)8(10)3-2-7-4-5-13-6-7/h4-6,8H,2-3,10H2,1H3 |
InChI Key |
KLNJXHUQDKGAMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=CSC=C1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-amino-4-(thiophen-3-yl)butanoate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often involve large-scale synthesis using similar condensation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Methyl 2-amino-4-(thiophen-3-yl)butanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents at different positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-4-(thiophen-3-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(thiophen-3-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to methyl 2-amino-4-(thiophen-3-yl)butanoate, with key differences highlighted:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Amino vs. Benzoylamino Groups: The free -NH₂ group in the target compound enables nucleophilic reactions (e.g., Schiff base formation), whereas the benzoylamino group in compound (1) limits such reactivity due to steric and electronic shielding .
Solubility and Polarity: Thiophene’s sulfur atom increases polarity relative to phenyl, suggesting higher solubility in polar solvents (e.g., DMSO) for the target compound compared to methyl 2-phenylbutanoate . The amino group further enhances hydrophilicity via H-bonding, contrasting with the hydrophobic benzoyl group in compound (1).
Synthetic Accessibility: Analogous compounds (e.g., methyl 2-benzoylamino-3-oxobutanoate) are synthesized via acid-catalyzed condensation, suggesting similar routes for the target compound with thiophene-containing amines .
Materials: Thiophene’s π-conjugation could make the compound a candidate for organic semiconductors, unlike phenyl-substituted esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
